molecular formula C13H19NO3S B4644154 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B4644154
M. Wt: 269.36 g/mol
InChI Key: LBTXAEJERFTHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring with a methyl substituent, and an oxolane ring

Preparation Methods

The synthesis of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylphenylamine and oxolane-2-carboxylic acid.

    Formation of Intermediate: The oxolane-2-carboxylic acid is converted to its corresponding oxolane-2-ylmethyl ester through esterification.

    Coupling Reaction: The ester is then reacted with 4-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-methylphenylamine and oxolane derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and oxolane rings provide hydrophobic interactions that enhance binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE can be compared with similar compounds such as:

    N-(4-METHYLPHENYL)-METHANESULFONAMIDE: Lacks the oxolane ring, resulting in different chemical properties and biological activities.

    1-(4-METHYLPHENYL)-N-(METHYL)METHANESULFONAMIDE: Contains a methyl group instead of the oxolane ring, affecting its reactivity and applications.

    N-(4-METHYLPHENYL)-N-(OXOLAN-2-YL)METHANESULFONAMIDE:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties that are valuable in both research and industrial contexts.

Properties

IUPAC Name

1-(4-methylphenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-4-6-12(7-5-11)10-18(15,16)14-9-13-3-2-8-17-13/h4-7,13-14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTXAEJERFTHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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